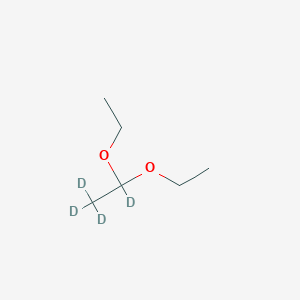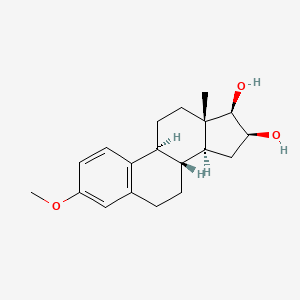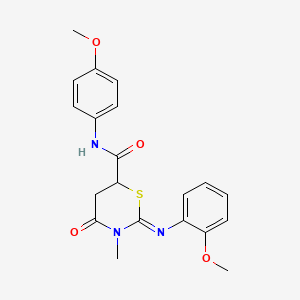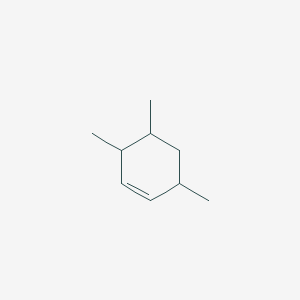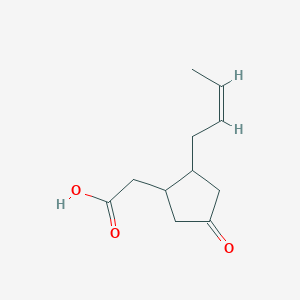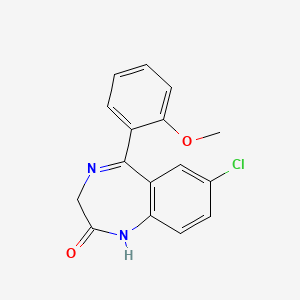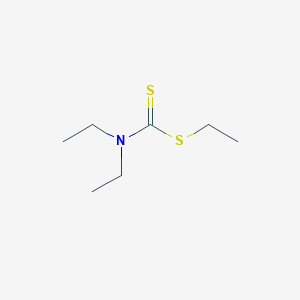
Carbamodithioic acid, diethyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Diethyldithiocarbamic acid ethyl ester can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol . Another common method involves the reaction of diethyldithiocarbamate salts with ethyl halides . Industrial production often employs the reaction of diethylamine with carbon disulfide, followed by alkylation with ethyl iodide .
Analyse Chemischer Reaktionen
Diethyldithiocarbamic acid ethyl ester undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form thiuram disulfides.
Hydrolysis: Acidic hydrolysis yields diethylamine and carbon disulfide.
Substitution: It can undergo S-alkylation reactions to form various derivatives.
Common reagents used in these reactions include strong acids for hydrolysis and alkyl halides for substitution reactions . Major products formed from these reactions include diethylamine, carbon disulfide, and thiuram disulfides .
Wissenschaftliche Forschungsanwendungen
Diethyldithiocarbamic acid ethyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyldithiocarbamic acid ethyl ester involves its ability to chelate metal ions and react with sulfhydryl groups of proteins . This reactivity can lead to the inhibition of various enzymes and disruption of cellular processes. In the context of alcohol dependence treatment, its mechanism is similar to that of disulfiram, which inhibits aldehyde dehydrogenase, leading to an accumulation of acetaldehyde and unpleasant effects when alcohol is consumed .
Vergleich Mit ähnlichen Verbindungen
Diethyldithiocarbamic acid ethyl ester can be compared with other dithiocarbamates such as:
Dimethyldithiocarbamic acid methyl ester: Similar in structure but with methyl groups instead of ethyl groups.
Disulfiram: Used in the treatment of alcohol dependence, it shares a similar mechanism of action.
Ziram: Another dithiocarbamate used as a fungicide in agriculture.
Diethyldithiocarbamic acid ethyl ester is unique due to its specific ethyl groups, which influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
4740-11-8 |
|---|---|
Molekularformel |
C7H15NS2 |
Molekulargewicht |
177.3 g/mol |
IUPAC-Name |
ethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C7H15NS2/c1-4-8(5-2)7(9)10-6-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
RKDROQWWHWDICV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



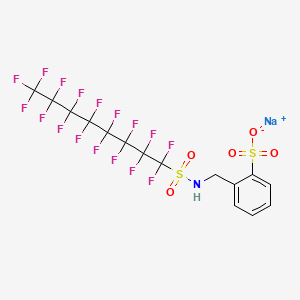
![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)
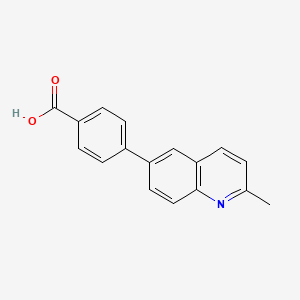
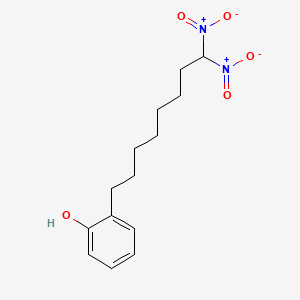
![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13821723.png)
